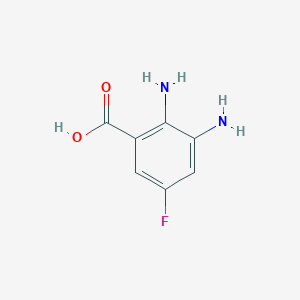

2,3-Diamino-5-fluorobenzoic acid

Description

Contextualization of 2,3-Diamino-5-fluorobenzoic Acid within Advanced Organic Synthesis

In the field of advanced organic synthesis, 2,3-Diamino-5-fluorobenzoic acid serves as a versatile intermediate. Its structural complexity allows for a variety of chemical transformations, making it a key component in the construction of more elaborate molecules. The presence of ortho-disposed amino groups facilitates the formation of heterocyclic systems, a common motif in many biologically active compounds. The carboxylic acid group provides a handle for further derivatization, such as esterification or amidation, while the fluorine atom can significantly influence the electronic properties and reactivity of the molecule.

While a specific, detailed synthesis for 2,3-Diamino-5-fluorobenzoic acid is not extensively documented in readily available literature, its preparation can be inferred from established methods for analogous compounds. A plausible synthetic route would likely involve the dinitration of a fluorinated benzoic acid precursor, followed by the selective reduction of the two nitro groups to the corresponding diamine. For instance, the synthesis of 2-amino-5-fluorobenzoic acid often starts from 4-fluoroaniline (B128567), which undergoes a series of reactions including condensation, cyclization, and oxidation. chemicalbook.com Similarly, the preparation of 2-amino-3-fluorobenzoic acid has been achieved through the oxidation of 7-fluoroisatin. lookchem.com These examples suggest that the synthesis of 2,3-Diamino-5-fluorobenzoic acid would require careful control of regioselectivity during the nitration and subsequent reduction steps.

Significance of Fluorinated Aromatic Diamines and Carboxylic Acids in Chemical Sciences

The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. hokudai.ac.jp In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. princeton.edu Fluorinated aromatic diamines and carboxylic acids are therefore highly sought-after building blocks for the development of new pharmaceuticals. hokudai.ac.jp

Aromatic diamines are precursors to a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are prevalent in many drug scaffolds. The presence of a fluorine atom can further modulate the pharmacological profile of these heterocycles. Aromatic carboxylic acids are also crucial in drug design, often serving as a key interaction point with biological targets or as a site for prodrug modification. The combination of these three functionalities in a single molecule, as seen in 2,3-Diamino-5-fluorobenzoic acid, makes it a particularly powerful tool for medicinal chemists.

Overview of Research Trajectories for 2,3-Diamino-5-fluorobenzoic Acid

Current research involving 2,3-Diamino-5-fluorobenzoic acid is primarily directed towards its application as a key intermediate in the synthesis of novel therapeutic agents. A significant area of interest is the development of new antibacterial drugs, particularly those that can overcome existing resistance mechanisms.

One promising research trajectory involves the use of 2,3-Diamino-5-fluorobenzoic acid in the synthesis of novel inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and are the targets of the widely used fluoroquinolone antibiotics. However, the emergence of fluoroquinolone-resistant bacterial strains has created an urgent need for new inhibitors with different binding modes or that can evade resistance mechanisms. The unique substitution pattern of 2,3-Diamino-5-fluorobenzoic acid provides a scaffold for the design of new molecules that can potentially interact with these enzymes in novel ways. The ortho-diamine functionality can be used to construct heterocyclic systems that mimic the core of existing gyrase inhibitors, while the fluorine and carboxylic acid groups can be fine-tuned to optimize potency and pharmacokinetic properties.

Chemical Properties of 2,3-Diamino-5-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 177960-38-2 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₇H₇FN₂O₂ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 170.14 g/mol | sigmaaldrich.combldpharm.com |

| Physical Form | Brown Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.com |

| SMILES Code | O=C(O)C1=CC(F)=CC(N)=C1N | bldpharm.com |

| InChI Key | QOAHUTZAPQUPND-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAHUTZAPQUPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177960-38-2 | |

| Record name | 2,3-diamino-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 2,3 Diamino 5 Fluorobenzoic Acid

Classical Synthetic Routes for 2,3-Diamino-5-fluorobenzoic Acid

Traditional synthetic approaches to 2,3-diamino-5-fluorobenzoic acid have laid the groundwork for its preparation, primarily utilizing stepwise functional group transformations of readily available starting materials.

Stepwise Synthesis Approaches from Halogenated Precursors

A common strategy in the synthesis of aromatic amines involves the displacement of halogen atoms with amino groups. For the synthesis of 2,3-diamino-5-fluorobenzoic acid, a plausible route could commence from a di-halogenated fluorobenzoic acid derivative, such as 2,3-dichloro-5-fluorobenzoic acid or 2,3-dibromo-5-fluorobenzoic acid.

The synthesis would proceed through a series of nucleophilic aromatic substitution reactions. The halogen atoms, activated by the electron-withdrawing carboxylic acid group, can be sequentially replaced by amino groups using ammonia (B1221849) or a protected amine source under elevated temperatures and pressures, often with copper catalysis. The reaction conditions would need to be carefully controlled to favor the formation of the desired 2,3-diamino product over other isomers.

While no direct literature for the synthesis of 2,3-diamino-5-fluorobenzoic acid from a halogenated precursor is available, the synthesis of related compounds such as 2-amino-5-fluorobenzoic acid from 4-fluoroaniline (B128567) and trichloroacetyl chloride followed by hydrolysis provides a basis for this approach. nih.gov Another related synthesis starts from 2-bromo-5-fluorobenzoic acid. bldpharm.com

Table 1: Plausible Stepwise Synthesis from a Dihalogenated Precursor

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 5-Fluoro-2,3-dihalobenzoic acid | Ammonia, Copper catalyst, High temperature and pressure | 2-Amino-3-halo-5-fluorobenzoic acid |

| 2 | 2-Amino-3-halo-5-fluorobenzoic acid | Ammonia, Copper catalyst, High temperature and pressure | 2,3-Diamino-5-fluorobenzoic acid |

Utilization of Nitro-substituted Benzoic Acid Derivatives

The reduction of nitro groups is a fundamental and widely used method for the preparation of aromatic amines. A logical synthetic pathway to 2,3-diamino-5-fluorobenzoic acid involves the introduction of two nitro groups onto a 5-fluorobenzoic acid backbone, followed by their simultaneous reduction.

The synthesis would begin with the nitration of 3-fluorobenzoic acid. Nitration of this substrate with a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of 5-fluoro-2-nitrobenzoic acid. google.comgoogle.com A second nitration step, under more forcing conditions, could potentially introduce a second nitro group at the 3-position to yield 5-fluoro-2,3-dinitrobenzoic acid.

The subsequent reduction of the dinitro compound to the corresponding diamine is the key step. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com Chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acidic media are also effective. google.com A research paper details the synthesis of 2,3-diamino benzoic acid methyl ester from 3-nitrophthalic acid, which involves a reduction of a nitro group to an amino group using palladium on charcoal. researchgate.net

Table 2: Synthesis via Nitro-substituted Intermediate

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Fluorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 5-Fluoro-2-nitrobenzoic acid |

| 2 | 5-Fluoro-2-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ (harsher conditions) | 5-Fluoro-2,3-dinitrobenzoic acid |

| 3 | 5-Fluoro-2,3-dinitrobenzoic acid | H₂, Pd/C or SnCl₂/HCl | 2,3-Diamino-5-fluorobenzoic acid |

Reductive Amination Pathways to 2,3-Diamino-5-fluorobenzoic Acid

Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While not a direct route to the aromatic diamine itself, it could be a key step in a longer synthetic sequence. For instance, if a suitable diformyl- or diacetyl-fluorobenzene derivative were available, its conversion to the corresponding diamine could be envisioned.

A more plausible, albeit indirect, application of reductive amination would be in the synthesis of precursors. The general mechanism involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Modern and Sustainable Synthetic Methodologies for 2,3-Diamino-5-fluorobenzoic Acid

Contemporary synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of complex molecules like 2,3-diamino-5-fluorobenzoic acid.

Green Chemistry Principles in 2,3-Diamino-5-fluorobenzoic Acid Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 2,3-diamino-5-fluorobenzoic acid, this could involve several strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or deep eutectic solvents (DES) is a key aspect of green chemistry. nih.gov

Photocatalysis: Visible-light-driven photocatalysis offers a mild and sustainable way to drive chemical reactions. A novel method for the synthesis of 2,3-diamines from anilines using an organic photosensitizer has been developed, which avoids the use of metal reagents. rsc.org

Catalytic Approaches for Enhanced Efficiency and Selectivity

The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents.

In the context of synthesizing 2,3-diamino-5-fluorobenzoic acid, catalytic methods are particularly relevant for the reduction of dinitro precursors. While classical methods often use stoichiometric metals like tin or iron, catalytic hydrogenation offers a cleaner alternative. Noble metal catalysts such as palladium, platinum, and rhodium are highly effective for the reduction of nitroarenes. google.com The process involves the use of molecular hydrogen as the reductant, with water being the only byproduct.

Furthermore, copper-catalyzed reactions are gaining prominence. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst in various multicomponent reactions for the synthesis of heterocyclic compounds. beilstein-journals.org Such catalytic systems could potentially be adapted for the amination of halogenated precursors under milder conditions than traditional methods.

Table 3: Comparison of Classical and Modern Reduction Methods for Dinitro-fluorobenzoic Acid

| Method | Reducing Agent/Catalyst | Conditions | Advantages | Disadvantages |

| Classical | SnCl₂/HCl or Fe/HCl | Stoichiometric, acidic | Inexpensive, well-established | Large amount of metal waste, harsh conditions |

| Modern | H₂ / Pd/C | Catalytic, neutral | High efficiency, clean (water byproduct) | Cost of catalyst, requires H₂ gas |

Optimization of Reaction Conditions for Scalable Production

A plausible and efficient route to 2,3-Diamino-5-fluorobenzoic acid involves the catalytic hydrogenation of a dinitro precursor, specifically 5-Fluoro-2,3-dinitrobenzoic acid. The optimization of this reduction step is critical for ensuring high conversion, purity, and cost-effectiveness on an industrial scale. Key parameters that require careful tuning include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent system.

Catalytic hydrogenation is a widely adopted industrial process for the reduction of nitroarenes due to its efficiency and the clean nature of the transformation, which typically yields water as the primary byproduct. google.com For the conversion of a dinitroaromatic acid, catalysts such as palladium on carbon (Pd/C) are commonly employed. chemicalbook.comresearchgate.net Alternative catalysts, including specialized nickel-based systems like Ni-M-Al (where M can be La, Yb, or Ce), have also been developed to reduce hydrogenation pressure and catalyst loading, thereby enhancing the industrial applicability for similar diaminobenzoic acid preparations. google.com

A representative study for the optimization of the catalytic hydrogenation of a dinitro-fluorobenzoic acid intermediate is summarized in the table below.

| Entry | Catalyst | Catalyst Loading (w/w %) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | 2 | 10 | 25 | Methanol | 85 | 97 |

| 2 | 10% Pd/C | 2 | 20 | 25 | Methanol | 92 | 98 |

| 3 | 10% Pd/C | 2 | 20 | 50 | Methanol | 95 | 99 |

| 4 | 10% Pd/C | 1 | 20 | 50 | Methanol | 88 | 98 |

| 5 | 5% Pt/C | 2 | 20 | 50 | Methanol | 90 | 97 |

| 6 | Ni-Yb-Al | 5 | 15 | 60 | Ethanol | 93 | 98 |

| 7 | 10% Pd/C | 2 | 20 | 50 | Ethyl Acetate | 91 | 99 |

This table presents hypothetical data representative of a typical optimization study for the reduction of a dinitroaromatic compound.

Industrial Feasibility and Process Chemistry Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces several practical challenges that must be addressed for a process to be considered feasible, safe, and economical.

Reagent Handling and Safety: The nitration step typically requires the use of highly corrosive and hazardous materials, such as fuming nitric acid and concentrated sulfuric acid. orgsyn.org On an industrial scale, the storage, handling, and mixing of these strong acids necessitate specialized equipment, robust safety protocols, and personnel training to mitigate risks of accidents and exposure. The reactions are also highly exothermic and require efficient heat management to prevent runaway reactions.

Waste Management: Traditional nitration methods generate significant quantities of acidic waste, which is hazardous and requires neutralization before disposal, adding to the process cost and environmental impact. frontiersin.org The development of greener nitration protocols that minimize or allow for the recycling of acidic reagents is a key goal for sustainable industrial chemistry.

Catalyst Selection and Recovery: For the hydrogenation step, the cost of the catalyst is a major economic factor. Palladium is a precious metal, and while highly effective, its cost can be prohibitive without efficient recovery and recycling processes. Cheaper alternatives, such as nickel-based catalysts, may be considered, although they might require different operating conditions. google.com The separation of the solid catalyst from the reaction mixture post-reaction is another key step that must be optimized for large-scale production.

Purification and Quality Control: Ensuring the purity of the final product is critical. The synthesis may produce isomeric byproducts, particularly from the nitration step. Therefore, robust and scalable purification methods, such as recrystallization or column chromatography, must be developed. Rigorous quality control using analytical techniques like HPLC and NMR is required to ensure the final product meets the required specifications.

Advanced Spectroscopic and Analytical Characterization of 2,3 Diamino 5 Fluorobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and molecular vibrations inherent to the structure of 2,3-Diamino-5-fluorobenzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 2,3-Diamino-5-fluorobenzoic acid, the spectrum is characterized by distinct absorption bands corresponding to its primary amine, carboxylic acid, and fluorinated aromatic ring moieties.

The presence of the two amino (-NH₂) groups is typically confirmed by a pair of medium to strong absorption bands in the region of 3400-3200 cm⁻¹. The carboxylic acid functional group gives rise to a broad O-H stretching band, often centered around 3000 cm⁻¹, which may overlap with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1700-1650 cm⁻¹. Aromatic C-C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is anticipated to be a strong band in the 1250-1000 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for 2,3-Diamino-5-fluorobenzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3400-3200 | Medium-Strong |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700-1650 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Fluoroaromatic | C-F Stretch | 1250-1000 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular symmetry. In the context of 2,3-Diamino-5-fluorobenzoic acid, Raman scattering would be particularly useful for observing the vibrations of the aromatic ring and the C-F bond.

The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-F stretching vibration would also be expected to produce a distinct Raman signal. A comprehensive Raman analysis of the related compound 2,3,6-trifluorobenzoic acid has demonstrated the utility of this technique in assigning vibrational modes in fluorinated benzoic acids. nih.gov This study revealed characteristic Raman bands for the aromatic ring and the C-F bonds, which can be used as a reference for interpreting the spectrum of 2,3-Diamino-5-fluorobenzoic acid.

Table 2: Expected Raman Shifts for 2,3-Diamino-5-fluorobenzoic Acid

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Bending | 1200-1000 | Medium |

| C-F Stretch | 1250-1000 | Medium |

| Aromatic C=C Stretch | 1600-1500 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

¹H NMR spectroscopy of 2,3-Diamino-5-fluorobenzoic acid would reveal the chemical shifts and coupling patterns of the protons on the aromatic ring. The presence of two electron-donating amino groups and an electron-withdrawing fluorine atom on the benzene (B151609) ring will influence the chemical shifts of the aromatic protons. The protons ortho and para to the fluorine atom will experience through-space and through-bond coupling, resulting in splitting of the signals. The protons on the amino groups will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 2,3-Diamino-5-fluorobenzoic acid will give a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon atom attached to the fluorine (C-5) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org For 2,3-Diamino-5-fluorobenzoic acid, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing amino and carboxylic acid groups. Furthermore, the fluorine signal will be split by coupling to the adjacent aromatic protons, providing valuable connectivity information. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. alfa-chemistry.com

Table 3: Predicted NMR Spectroscopic Data for 2,3-Diamino-5-fluorobenzoic Acid

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Aromatic H | 6.0 - 7.5 | Doublet of doublets, etc. | J(H,F) and J(H,H) |

| ¹H | -NH₂ | Variable | Broad singlet | - |

| ¹H | -COOH | >10 | Broad singlet | - |

| ¹³C | C=O | 165 - 175 | Singlet | - |

| ¹³C | C-F | 155 - 165 | Doublet | ¹J(C,F) ≈ 240-260 |

| ¹³C | Aromatic C | 100 - 150 | Singlet or Doublet | J(C,F) |

| ¹⁹F | C-F | -100 to -140 | Multiplet | J(F,H) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of 2,3-Diamino-5-fluorobenzoic acid (C₇H₇FN₂O₂) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for 2,3-Diamino-5-fluorobenzoic Acid

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 170.049156 |

An experimental HRMS analysis of a pure sample of 2,3-Diamino-5-fluorobenzoic acid is expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the elemental composition of the compound. While specific experimental HRMS data for 2,3-Diamino-5-fluorobenzoic acid is not widely available in the public domain, commercial suppliers of this compound often perform such analyses as part of their quality control, confirming the identity of the synthesized material. bldpharm.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its elucidation.

In a typical MS/MS experiment for 2,3-Diamino-5-fluorobenzoic acid, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The relative positions of the amino and fluoro substituents on the aromatic ring will influence the fragmentation pathways. For instance, the loss of a carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives. The presence of two amino groups may lead to characteristic fragmentation patterns involving these functionalities.

Systematic studies on the fragmentation of related compounds, such as flavonoids and synthetic cathinones, have demonstrated that the fragmentation pathways can be complex and highly informative for structural determination. mdpi.comwvu.edu While a detailed fragmentation analysis for 2,3-Diamino-5-fluorobenzoic acid is not readily found in published literature, the general principles of fragmentation would apply, and the resulting spectrum would serve as a structural fingerprint for the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 2,3-Diamino-5-fluorobenzoic acid is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While specific SCXRD data for 2,3-Diamino-5-fluorobenzoic acid is not available in the reviewed literature, a detailed study on the closely related compound, 2-Amino-5-fluorobenzoic acid, provides an excellent example of the type of information that can be obtained. researchgate.netnih.gov For 2-Amino-5-fluorobenzoic acid, the crystal structure reveals the molecule to be nearly planar. The crystal system, unit cell dimensions, and space group are determined, providing a complete picture of the crystal packing.

Table 2: Example Crystal Data for the Related Compound 2-Amino-5-fluorobenzoic Acid researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₇H₆FNO₂ |

| Formula Weight | 155.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9346(2) |

| b (Å) | 11.7542(6) |

| c (Å) | 11.9727(5) |

| β (°) | 96.782(3) |

| Volume (ų) | 689.58(5) |

| Z | 4 |

| Temperature (K) | 293 |

A similar analysis for 2,3-Diamino-5-fluorobenzoic acid would provide the precise bond lengths, bond angles, and torsion angles within the molecule, confirming its covalent structure. Furthermore, it would reveal the arrangement of the molecules in the crystal lattice, known as the crystal packing.

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the solid state, including melting point, solubility, and polymorphism.

In the crystal structure of 2,3-Diamino-5-fluorobenzoic acid, the presence of two amino groups and a carboxylic acid group would lead to a rich network of hydrogen bonds. The amino groups can act as hydrogen bond donors, while the oxygen atoms of the carboxylic acid and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. The fluorine atom can also participate in weaker C-H···F hydrogen bonds. ed.ac.uk

Chromatographic Characterization Methods

Chromatographic techniques are widely used to separate, identify, and quantify the components of a mixture. For a compound like 2,3-Diamino-5-fluorobenzoic acid, chromatographic methods are essential for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of non-volatile compounds. A typical HPLC method for 2,3-Diamino-5-fluorobenzoic acid would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. Purity assessment by HPLC is a standard procedure in the quality control of fine chemicals and pharmaceuticals.

While a specific, detailed HPLC method for 2,3-Diamino-5-fluorobenzoic acid is not provided in the public literature, the development of such a method would be a routine task for an analytical chemist. The selection of the column, mobile phase composition, flow rate, and detector wavelength would be optimized to achieve good separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of 2,3-Diamino-5-fluorobenzoic acid. ekb.eg Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of aminobenzoic acid derivatives. ekb.egresearchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. ekb.egresearchgate.net

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ekb.eg The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the main compound from any process-related impurities or degradation products. ekb.eg For instance, a gradient elution might start with a higher proportion of the aqueous buffer and gradually increase the organic solvent concentration to elute more non-polar compounds.

Detection is typically performed using a UV detector, as the aromatic ring and carboxylic acid functional group in 2,3-Diamino-5-fluorobenzoic acid exhibit strong UV absorbance. ekb.eg The selection of the detection wavelength is critical for achieving high sensitivity and is usually set at the absorbance maximum of the analyte. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. The purity of 2,3-Diamino-5-fluorobenzoic acid is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of 2,3-Diamino-5-fluorobenzoic Acid

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 10-90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of 2,3-Diamino-5-fluorobenzoic acid, particularly after its conversion into more volatile derivatives. Direct analysis of aminobenzoic acids by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet and column. unibas.itnih.gov

To overcome these limitations, a derivatization step is typically employed. sigmaaldrich.com This process involves a chemical reaction to convert the polar -COOH and -NH2 groups into less polar and more volatile functional groups. sigmaaldrich.com A common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogens in the molecule to form trimethylsilyl (B98337) (TMS) derivatives. unibas.itsigmaaldrich.com This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. unibas.it

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides not only quantitative information but also structural information based on the mass spectrum of the analyte, aiding in its definitive identification. unibas.it The efficiency of the derivatization reaction is crucial for accurate quantification and can be influenced by factors such as reaction time, temperature, and the molar ratio of the derivatizing agent to the analyte. sigmaaldrich.com

Table 2: Example of GC-MS Conditions for the Analysis of Derivatized 2,3-Diamino-5-fluorobenzoic Acid

| Parameter | Value |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | 50-500 m/z |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are valuable for characterizing the thermal stability of 2,3-Diamino-5-fluorobenzoic acid.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of 2,3-Diamino-5-fluorobenzoic acid. dtic.milacs.org TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air). dtic.mil

A small amount of the sample is placed in a crucible and heated at a constant rate. dtic.mil The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, determined from the TGA curve, provides a measure of the thermal stability of the compound. dtic.mil A higher decomposition temperature indicates greater thermal stability. rsc.org The presence of fluorine atoms in the molecular structure can influence the thermal stability of the compound. rsc.orgresearchgate.net The TGA thermogram can also reveal the presence of residual solvents or moisture if weight loss is observed at lower temperatures. The derivative of the weight loss curve (DTG curve) can be used to identify the temperatures at which the rate of decomposition is at its maximum. dtic.mil

Table 3: Representative TGA Data for 2,3-Diamino-5-fluorobenzoic Acid

| Parameter | Observation |

| Atmosphere | Nitrogen |

| Heating Rate | 10 °C/min |

| Initial Mass | 5.0 mg |

| Onset of Decomposition | ~250 °C |

| Temperature at Max Decomposition Rate | ~280 °C |

| Residue at 600 °C | < 5% |

Computational and Theoretical Investigations of 2,3 Diamino 5 Fluorobenzoic Acid

Molecular Modeling and Simulation

While quantum calculations examine the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.

A molecule can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often visualized using a Potential Energy Surface (PES), which plots the molecule's energy as a function of one or more geometric parameters, such as dihedral angles.

For 2,3-Diamino-5-fluorobenzoic acid, the key conformational degrees of freedom are the rotations of the two amino groups and the carboxylic acid group relative to the benzene (B151609) ring. The PES would reveal the most stable conformation (the global minimum) and other local energy minima. As mentioned, the formation of an intramolecular hydrogen bond between the C2-amino group and the carboxylic acid would likely define the global minimum, restricting the rotation of both groups and favoring a planar arrangement.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For 2,3-Diamino-5-fluorobenzoic acid, an MD simulation would typically be performed with the molecule placed in a box of solvent molecules, such as water, to simulate its behavior in an aqueous environment. The simulation would provide insights into its solvation, diffusion, and the stability of its conformations over time. It can reveal how the molecule interacts with its surroundings through hydrogen bonding and other intermolecular forces, which is essential for understanding its behavior in a biological or chemical system.

Electronic Structure and Reactivity Descriptors

From the electronic structure calculated by DFT, several chemical reactivity descriptors can be derived. These indices help predict the reactive nature of a molecule. Key descriptors are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as ω = (I + A)² / (8 * (I - A)).

Studies on the related compound 3,5-diaminobenzoic acid show how functionalization can tune these properties. researchgate.net The following table presents illustrative values for the reactivity descriptors of 2,3-Diamino-5-fluorobenzoic acid, as would be predicted from a DFT calculation.

| Illustrative Reactivity Descriptors | |

|---|---|

| Descriptor | Predicted Value |

| E(HOMO) | -5.8 eV |

| E(LUMO) | -1.5 eV |

| Energy Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.5 eV |

| Chemical Hardness (η) | 2.15 eV |

| Electrophilicity Index (ω) | 1.98 eV |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. nih.govchemicalbook.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.govsigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electronic properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For 2,3-Diamino-5-fluorobenzoic acid, the presence of electron-donating amino groups and the electron-withdrawing carboxylic acid and fluorine groups would significantly influence the energies of these frontier orbitals. wisc.eduscispace.com A theoretical FMO analysis would precisely quantify these effects.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. researchgate.netmdpi.com The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Information Yielded by Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance for 2,3-Diamino-5-fluorobenzoic Acid |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating capability and susceptibility to electrophilic attack. |

| LUMO Energy | Indicates the molecule's electron-accepting capability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap implies higher reactivity. |

Mulliken Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Mulliken charge analysis is a computational method used to assign partial atomic charges to each atom, providing a quantitative picture of the electronic distribution. dergipark.org.tr This helps in understanding the polarity and electrostatic interactions of the molecule.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green areas are neutral.

For 2,3-Diamino-5-fluorobenzoic acid, an ESP map would likely show negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, and potentially the nitrogen atoms, making them sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and carboxyl groups would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the molecule's physical properties and crystal structure. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. wisc.eduwisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

A high E(2) value indicates a strong electronic delocalization, which contributes to the stability of the molecule. In 2,3-Diamino-5-fluorobenzoic acid, NBO analysis would provide detailed insights into several key features:

Intramolecular Hydrogen Bonding: It could quantify the strength of potential hydrogen bonds between the amino groups and the adjacent carboxylic acid group.

Bonding Nature: It would provide information on the hybridization of atomic orbitals and the polarity of the C-F, C-N, C=O, and O-H bonds.

Table 2: Insights from Natural Bond Orbital (NBO) Analysis

| NBO Interaction | Information Revealed for 2,3-Diamino-5-fluorobenzoic Acid |

|---|---|

| Donor-Acceptor Interactions (E(2)) | Quantifies the energy of intramolecular delocalization, such as hyperconjugation and resonance effects, which contribute to molecular stability. |

| Natural Atomic Charges | Provides an alternative, often considered more robust, calculation of partial atomic charges compared to Mulliken analysis. |

| Hybridization | Describes the spd composition of atomic orbitals in forming bonds and lone pairs. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data. Such a correlation is invaluable for:

Vibrational Assignment: It allows for the confident assignment of specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-F stretch).

Structural Confirmation: Agreement between the calculated and experimental spectra provides strong evidence that the computationally optimized geometry of the molecule is a true representation of its actual structure. nih.gov

For 2,3-Diamino-5-fluorobenzoic acid, DFT calculations would predict the frequencies of characteristic vibrations. For example, the positions of the symmetric and asymmetric stretches of the amino groups, the carbonyl stretch of the carboxylic acid, and the C-F stretch are sensitive to the electronic environment and intramolecular interactions. A detailed study would involve scaling the calculated frequencies to correct for systematic errors inherent in the theoretical methods, leading to a more precise match with experimental results. dergipark.org.tr

Mechanistic Pathways Elucidation through Computational Studies

Theoretical chemistry is a vital tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimentation alone. For the synthesis of 2,3-Diamino-5-fluorobenzoic acid, computational studies could map out the entire reaction coordinate. researchgate.net This involves:

Identifying Intermediates and Transition States: Calculations can determine the structures and energies of all reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them.

Calculating Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Understanding Substituent Effects: Computational analysis can explain how the fluorine and amino groups influence the reactivity of the benzene ring during the synthetic steps, for example, by directing incoming reagents to specific positions.

Such studies provide a detailed, step-by-step picture of how chemical bonds are formed and broken, offering a deeper understanding of the reaction's feasibility, selectivity, and potential byproducts. nih.gov

Chemical Reactivity and Derivatization Strategies of 2,3 Diamino 5 Fluorobenzoic Acid

Intrinsic Reactivity of Functional Groups

The inherent reactivity of 2,3-Diamino-5-fluorobenzoic acid is a composite of the individual reactivities of its amine and carboxylic acid functionalities, significantly modulated by the electronic effects of the fluorine substituent on the aromatic ring.

Reactivity of Amine Moieties (Nucleophilicity and Basicity)

The two amino groups at the 2- and 3-positions of the benzoic acid are primary aromatic amines. Aromatic amines are generally less basic and less nucleophilic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. In 2,3-diaminobenzoic acid, the two adjacent amino groups can influence each other's reactivity. Studies on similar diaminobenzoic acid derivatives have shown that the two amine groups can exhibit different reactivities. nih.gov For instance, in reactions, one amine group may be more reactive than the other. nih.gov

The nucleophilicity of these amine groups allows them to participate in a variety of reactions, including acylation, alkylation, and condensation reactions. However, their reactivity is generally lower than that of simple anilines due to the presence of the electron-withdrawing carboxylic acid group and the fluorine atom. Aromatic amines have been observed to react very slowly with certain electrophiles. scispace.com The relative reactivity of the two amine groups can also be influenced by steric hindrance and the specific reaction conditions.

Reactivity of Carboxylic Acid Group (Acidity and Electrophilicity)

The carboxylic acid group (-COOH) is an acidic functional group. The acidity of the carboxylic acid in 2,3-Diamino-5-fluorobenzoic acid is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing fluorine atom and, to a lesser extent, the amino groups, can affect the acidity constant (pKa) of the carboxylic acid.

The carboxylic acid group can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acid chloride. The electrophilicity of the carbonyl carbon in the carboxylic acid group makes it susceptible to attack by nucleophiles, particularly after activation. Direct amidation of carboxylic acids can be challenging due to the formation of a stable ammonium (B1175870) salt between the acidic carboxylic acid and the basic amine. rsc.org However, various methods have been developed to facilitate this transformation, often involving activating agents or catalysts. rsc.org

Influence of Fluorine Atom on Aromatic Ring Reactivity

The fluorine atom at the 5-position has a profound impact on the reactivity of the aromatic ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the benzene ring towards electrophilic aromatic substitution. numberanalytics.comvaia.com This deactivation is more pronounced than that of other halogens. vaia.com

Despite its deactivating inductive effect, the fluorine atom, like other halogens, has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. vaia.com The presence of a fluorine atom can also increase the stability of the aromatic compound. numberanalytics.com The substitution of hydrogen with fluorine can lead to increased resistance to oxidation and other degradation reactions. numberanalytics.com From a molecular orbital perspective, fluorine substitution creates new π-orbitals that are lower in energy than the original aromatic orbitals, which can contribute to ring stability. nih.govacs.org This added stability can result in higher resistance to addition reactions. nih.govacs.org The electrostatic interactions of the π-system are a major factor in the differing behaviors of fluorinated and non-fluorinated aromatic systems. rsc.org

Derivatization for Enhanced Reactivity and Analytical Performance

To overcome some of the inherent reactivity challenges and to improve its utility in various applications, 2,3-Diamino-5-fluorobenzoic acid can be chemically modified or derivatized. These derivatization strategies focus on the amine and carboxylic acid groups to enhance their reactivity or to introduce new properties for improved analytical detection.

Amide Formation and Derivatives

The formation of amides from the carboxylic acid group or the amine groups is a common derivatization strategy. Direct amidation of the carboxylic acid with an amine is a direct approach to forming amides. rsc.org Catalytic methods, for instance using titanium-based catalysts like TiF₄, have been shown to be effective for the direct amidation of aromatic carboxylic acids. rsc.org

Alternatively, the amine groups of 2,3-Diamino-5-fluorobenzoic acid can be acylated to form amides. This is a standard reaction for primary amines. The reactivity of the two amine groups may differ, potentially allowing for selective acylation under controlled conditions. The formation of amide derivatives is a key step in the synthesis of more complex molecules, including peptides and other bioactive compounds. diva-portal.org For example, diaminobenzoic acid derivatives are used in solid-phase peptide synthesis. nih.gov

Esterification and its Applications

Esterification of the carboxylic acid group is another important derivatization reaction. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting ester, for example, methyl-2-amino-5-fluorobenzoate, can be a useful intermediate in organic synthesis. researchgate.net The esterification can protect the carboxylic acid group, allowing for selective reactions at the amine functionalities. The ester can later be hydrolyzed back to the carboxylic acid if needed.

Chiral Derivatization Strategies

Chiral derivatization is a powerful strategy used in analytical chemistry to separate and quantify enantiomers, which are non-superimposable mirror-image isomers. The general principle involves reacting a mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to produce a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or ion mobility spectrometry-mass spectrometry (IMS-MS).

While specific chiral derivatization strategies involving 2,3-diamino-5-fluorobenzoic acid as the CDA are not extensively documented, the principles can be understood from analogous reagents that share key structural features, particularly the fluorophenyl group. Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) are prominent examples. biorxiv.org These reagents react with the primary amino group of chiral amino acids via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced. biorxiv.org The inherent chirality of the alaninamide or valinamide (B3267577) moiety in the CDA leads to the formation of diastereomeric products that can be resolved and analyzed. biorxiv.org

Another advanced CDA, (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride ((R)-BiAC), leverages an axially chiral biphenyl (B1667301) scaffold. nih.gov This reagent provides an effective chiral environment, enabling the complete separation of diastereomers derived from all 19 proteinogenic amino acids within a short analysis time. nih.gov A notable feature of (R)-BiAC is its ability to control the elution order, with all D-amino acid derivatives eluting before their L-counterparts. nih.gov

The table below compares different chiral derivatizing agents used for amino acid analysis.

| Derivatizing Agent | Abbreviation | Principle | Key Features | Reference |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA | Nucleophilic aromatic substitution | Enables IMS-based chiral separation of amino acids. | biorxiv.org |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | FDVA | Nucleophilic aromatic substitution | Compared with FDAA for differentiation capabilities. | biorxiv.org |

| (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | (R)-BiAC | Axially chiral reagent | Achieves complete separation of proteinogenic amino acids; controls elution order (D before L). | nih.gov |

Mechanistic Studies of Novel Transformations and Reaction Pathways

Understanding the mechanisms of chemical reactions is crucial for optimizing conditions, predicting outcomes, and discovering novel transformations. For fluorinated aromatic compounds, mechanistic studies often focus on the influence of the fluorine substituent on reaction pathways and the conditions under which C-F bond cleavage or other transformations occur.

In the context of synthesizing derivatives of 2,3-diamino benzoic acid, unexpected reaction pathways can be observed. During the catalytic reduction of a nitro-amino precursor to form 2,3-diamino benzoic acid methyl ester, the formation of a minor (5% yield) acetonide-protected diamine byproduct was reported, the mechanism of which was noted as unclear. researchgate.net The formation of such a byproduct suggests a complex reaction environment where unexpected cyclizations or reactions with solvent impurities can occur, warranting further mechanistic investigation.

Mechanistic insights can also be drawn from studies on the biodegradation of related compounds. The microbial degradation of monofluorobenzoates by Pseudomonas sp. B13 has been studied to understand the metabolic pathways. nih.gov A critical step identified in the degradation of 3-fluorobenzoate (B1230327) is the ring cleavage of the 3-fluorocatechol (B141901) intermediate. nih.gov This process leads to the formation of 2-fluoro-cis,cis-muconic acid, which was identified as a dead-end metabolite, indicating that the fluorine atom halts the degradation sequence at this stage. nih.gov In the catabolism of 2-fluorobenzoate, the mechanism involves the elimination of fluoride (B91410) during the initial dioxygenation step. nih.gov These studies highlight the significant impact of the fluorine atom's position on enzymatic reaction pathways and metabolic fate.

| Compound | Study Type | Key Mechanistic Finding | Significance | Reference |

| 2,3-Diamino benzoic acid methyl ester precursor | Chemical Synthesis | Unclear mechanism for formation of an acetonide-protected byproduct during catalytic reduction. | Highlights potential for novel or unexpected side reactions in established transformations. | researchgate.net |

| 2-Fluorobenzoate | Biodegradation | Fluoride is eliminated by the initial dioxygenation reaction. | Demonstrates an enzymatic C-F bond cleavage mechanism early in the catabolic pathway. | nih.gov |

| 3-Fluorobenzoate | Biodegradation | Ring cleavage of 3-fluorocatechol leads to 2-fluoro-cis,cis-muconic acid, a dead-end metabolite. | Shows that the fluorine substituent can inhibit subsequent enzymatic steps, halting the degradation pathway. | nih.gov |

Applications of 2,3 Diamino 5 Fluorobenzoic Acid in Complex Chemical Synthesis

2,3-Diamino-5-fluorobenzoic Acid as a Key Building Block in Organic Synthesis

2,3-Diamino-5-fluorobenzoic acid serves as a crucial starting material in the field of organic synthesis. Its unique structure, featuring a benzene (B151609) ring substituted with two amino groups, a carboxylic acid group, and a fluorine atom, makes it a versatile building block for the creation of a wide array of complex molecules. bldpharm.comchemicalbook.comsigmaaldrich.com The presence of multiple reactive sites allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and construct intricate molecular architectures.

Precursor for Advanced Fluorinated Compounds

The fluorine atom in 2,3-diamino-5-fluorobenzoic acid plays a significant role in its utility as a precursor for advanced fluorinated compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a growing interest in the synthesis of fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science. google.com

Starting from 2,3-diamino-5-fluorobenzoic acid, a variety of fluorinated molecules can be synthesized. For instance, it can be a key intermediate in the production of other fluorinated benzoic acids and their derivatives. google.com The amino and carboxylic acid groups can be chemically modified to build more complex structures, while the fluorine atom remains as a key feature of the final product.

Synthons for Diversely Substituted Organic Molecules

A synthon is a conceptual unit within a molecule that represents a potential starting material for a synthesis. 2,3-Diamino-5-fluorobenzoic acid acts as a valuable synthon for introducing a diversely substituted aromatic ring into larger molecules. The two amino groups and the carboxylic acid can undergo a wide range of chemical reactions.

For example, the amino groups can be diazotized and replaced with other functional groups, or they can be acylated, alkylated, or used in condensation reactions to form new rings. The carboxylic acid group can be converted into esters, amides, or other derivatives, or it can be removed through decarboxylation. This wide range of possible transformations allows for the synthesis of a vast number of diversely substituted organic molecules from this single starting material. researchgate.net

Heterocyclic Compound Synthesis Utilizing 2,3-Diamino-5-fluorobenzoic Acid

One of the most significant applications of 2,3-diamino-5-fluorobenzoic acid is in the synthesis of heterocyclic compounds. frontiersin.org Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The adjacent amino groups in 2,3-diamino-5-fluorobenzoic acid are perfectly positioned to react with various reagents to form fused heterocyclic rings.

Quinazoline (B50416) and Quinazolinone Derivatives

Quinazolines and quinazolinones are classes of heterocyclic compounds that exhibit a broad spectrum of biological activities. nih.govnih.govorganic-chemistry.orgnih.govnih.govmdpi.com 2,3-Diamino-5-fluorobenzoic acid is a key precursor for the synthesis of fluorinated quinazoline and quinazolinone derivatives.

The synthesis typically involves the condensation of the diamino acid with a suitable carbonyl compound, such as an aldehyde or a ketone. This reaction leads to the formation of the quinazoline or quinazolinone ring system, with the fluorine atom from the starting material incorporated into the final structure. The specific reaction conditions and the choice of the carbonyl compound determine the exact structure of the resulting derivative.

Table 1: Examples of Reagents for Quinazoline and Quinazolinone Synthesis

| Reagent Class | Specific Example | Resulting Heterocycle |

|---|---|---|

| Aldehydes | Benzaldehyde | 2-Phenyl-6-fluoro-3,4-dihydroquinazolin-4-one |

| Ketones | Acetone | 2,2-Dimethyl-6-fluoro-2,3-dihydroquinazolin-4-one |

Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse biological properties. nih.govnih.govsemanticscholar.org The synthesis of benzimidazole derivatives from 2,3-diamino-5-fluorobenzoic acid follows a similar strategy to that of quinazolines.

The reaction involves the condensation of the diamino acid with a carboxylic acid or its derivative, such as an ester or an acid chloride. This reaction results in the formation of a benzimidazole ring fused to the fluorinated benzene ring. The specific substituent at the 2-position of the benzimidazole ring is determined by the choice of the carboxylic acid derivative used in the reaction. researchgate.net

Table 2: Synthesis of Benzimidazole Derivatives

| Carboxylic Acid Derivative | Resulting Benzimidazole |

|---|---|

| Formic acid | 5-Fluorobenzimidazole-7-carboxylic acid |

| Acetic anhydride | 2-Methyl-5-fluorobenzimidazole-7-carboxylic acid |

Benzothiazole (B30560) Derivatives

Benzothiazoles are a class of heterocyclic compounds known for their wide range of applications, including in the development of pharmaceuticals and as fluorescent dyes. derpharmachemica.comorientjchem.orgnih.govnih.govamazonaws.comguilan.ac.irscribd.com The synthesis of benzothiazole derivatives from 2,3-diamino-5-fluorobenzoic acid typically involves a reaction with a sulfur-containing reagent.

One common method is the reaction of the diamino acid with carbon disulfide in the presence of a base. This reaction leads to the formation of a 2-mercaptobenzothiazole (B37678) derivative. The mercapto group can then be further modified to introduce other functionalities. Another approach involves the reaction with a thiocarboxylic acid or a related compound.

Table 3: Reagents for Benzothiazole Synthesis

| Reagent | Resulting Benzothiazole Derivative |

|---|---|

| Carbon disulfide | 6-Fluoro-2-mercaptobenzothiazole-7-carboxylic acid |

| Thioacetic acid | 2-Methyl-6-fluorobenzothiazole-7-carboxylic acid |

Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The ortho-phenylenediamine motif inherent in 2,3-diamino-5-fluorobenzoic acid is a well-established precursor for the synthesis of various fused heterocyclic systems. However, specific literature detailing the direct condensation of 2,3-diamino-5-fluorobenzoic acid to form pyridine or pyrimidine scaffolds is not extensively documented. The general reactivity of diamines suggests potential pathways, such as reactions with 1,3-dicarbonyl compounds or their equivalents, which are known to yield diazepine (B8756704) rings but can also be steered towards other heterocyclic cores under specific conditions. Further research is required to fully elucidate and optimize synthetic routes from 2,3-diamino-5-fluorobenzoic acid to these important N-heterocyclic frameworks.

Indole (B1671886) and Related Fused Ring Systems

Similarly to pyridine and pyrimidine synthesis, the direct application of 2,3-diamino-5-fluorobenzoic acid as a starting material for indole synthesis is not a commonly cited pathway in available chemical literature. Established methods for indole synthesis, such as the Fischer, Bischler, or Gassmann syntheses, typically commence from aryl hydrazines, α-halo-ketones with anilines, or anilines with α-thio ketones, respectively. While the amino groups of 2,3-diamino-5-fluorobenzoic acid offer nucleophilic centers, their specific use to construct the pyrrole (B145914) ring of an indole system, while retaining the other functionalities, represents a synthetic challenge that has not been prominently addressed.

Synthesis of Novel Polycyclic and Fused Ring Systems

A significant application of o-phenylenediamines, including 2,3-diamino-5-fluorobenzoic acid, is in the synthesis of quinoxalines, which are important bicyclic heteroaromatic compounds. This is achieved through the well-established condensation reaction with 1,2-dicarbonyl compounds (α-diketones). longdom.orgorganic-chemistry.orgencyclopedia.pubrsc.org The reaction proceeds readily, often under mild conditions, to yield quinoxaline (B1680401) derivatives. encyclopedia.pub In the case of 2,3-diamino-5-fluorobenzoic acid, this reaction would produce 6-fluoroquinoxaline-5-carboxylic acid derivatives, incorporating both the fluorine atom and the carboxylic acid group into the final fused-ring structure. The reaction is versatile, tolerating a variety of substituents on both the diamine and the dicarbonyl compound. longdom.org

Table 1: General Synthesis of Quinoxaline Derivatives

| Reactant 1 (Diamine) | Reactant 2 (1,2-Dicarbonyl) | Resulting Product | Key Features |

|---|---|---|---|

| 2,3-Diamino-5-fluorobenzoic acid | Benzil | 6-Fluoro-2,3-diphenylquinoxaline-5-carboxylic acid | Forms a highly substituted, rigid polycyclic system. |

| 2,3-Diamino-5-fluorobenzoic acid | Glyoxal | 6-Fluoroquinoxaline-5-carboxylic acid | Yields the core quinoxaline-carboxylic acid scaffold. |

| 2,3-Diamino-5-fluorobenzoic acid | 2,3-Butanedione | 6-Fluoro-2,3-dimethylquinoxaline-5-carboxylic acid | Introduces alkyl substituents onto the pyrazine (B50134) ring. |

Formation of Diaminophenazines

The oxidative coupling of o-phenylenediamines is an effective method for synthesizing 2,3-diaminophenazines. rsc.orgrsc.org Research has demonstrated that the oxidation of fluorinated o-phenylenediamines using reagents like iron(III) chloride in an acidic aqueous medium successfully yields fluorinated 2,3-diaminophenazines. rsc.orgrsc.org As a fluorinated o-phenylenediamine (B120857) derivative, 2,3-diamino-5-fluorobenzoic acid can undergo this transformation. The process involves the oxidative dimerization of two molecules of the diamine to construct the central phenazine (B1670421) core. The resulting products are noted for their thermal resistance and fluorescence properties, which are influenced by the number and position of the fluorine atoms. rsc.orgrsc.orgresearchgate.net

Supramolecular Chemistry Applications

The combination of hydrogen bond donors (two -NH2 groups, one -COOH group) and acceptors (two carboxylic oxygens, two amino nitrogens, and the fluorine atom) makes 2,3-diamino-5-fluorobenzoic acid a prime candidate for constructing complex supramolecular architectures. nih.govmdpi.com These non-covalent interactions govern the self-assembly and co-crystal formation of the molecule.

Design and Synthesis of Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.govrsc.org For aminobenzoic acids, these interactions primarily include hydrogen bonding and π–π stacking. acs.org The presence of multiple functional groups in 2,3-diamino-5-fluorobenzoic acid allows for the formation of robust, multidimensional self-assembled networks. It is expected to form strong intermolecular hydrogen bonds, such as the classic carboxylic acid dimers (O-H···O) and linkages between the amino groups and carboxylic acids (N-H···O). acs.orgresearchgate.netnih.gov The additional amino group, compared to simpler aminobenzoic acids, provides more sites for hydrogen bonding, potentially leading to more intricate and stable self-assembled materials. nih.gov Furthermore, the fluorine atom can participate in weaker C-F···π interactions, adding another layer of control over the crystal packing. researchgate.net

Formation of Co-crystals and Molecular Adducts with Carboxylic Acids

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of molecules. nih.govacs.org Aminobenzoic acids are known to be excellent co-formers, readily forming co-crystals with other molecules, particularly other carboxylic acids and nitrogen-containing heterocycles. rsc.orgresearchgate.netdergipark.org.trnih.gov The key to this is the formation of robust and predictable intermolecular hydrogen-bonding patterns known as supramolecular synthons. nih.govresearchgate.net

For 2,3-diamino-5-fluorobenzoic acid, the carboxylic acid group can form a strong heterosynthon with the nitrogen atoms of other basic molecules. nih.govrsc.org Simultaneously, the two amino groups can interact with the carboxylic acid groups of guest molecules. This dual functionality allows it to act as both a hydrogen bond donor and acceptor, facilitating the formation of stable co-crystals and molecular adducts. The interaction between an aminopyridine and a carboxylic acid, for example, frequently results in a reliable cyclic hydrogen-bonded motif. nih.govresearchgate.net Given this precedent, 2,3-diamino-5-fluorobenzoic acid is a highly promising building block for the rational design of new multi-component crystalline materials with tailored properties.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The judicious selection of the organic linker is crucial in dictating the topology, porosity, and functional properties of the resulting MOF. While direct research specifically detailing the use of 2,3-Diamino-5-fluorobenzoic acid in MOF synthesis is not extensively documented in the reviewed literature, the application of analogous diaminobenzoic acid derivatives provides a strong precedent for its potential in this field.

For instance, the integration of 3,5-diaminobenzoic acid (3,5-DABA) into the MOF-808 matrix has been shown to produce a material with a high density of amino groups, leading to exceptional performance in the selective adsorption of gold ions. nih.gov The amino groups in these MOFs can act as active sites for metal coordination and as functional centers for post-synthetic modification. The presence of the fluorine atom in 2,3-Diamino-5-fluorobenzoic acid could introduce several advantageous properties to a MOF structure. The electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid and the basicity of the amino groups, potentially influencing the coordination chemistry with metal centers and the framework's interaction with guest molecules. Furthermore, the introduction of fluorine can enhance the chemical and thermal stability of the MOF and create fluorinated pores, which may lead to selective adsorption of fluorinated molecules or other specific guest-framework interactions.

The synthesis of fluorinated MOFs, such as MOFF-5, has demonstrated the ability to achieve high porosity and stability. researchgate.net The development of MOFs from linkers like 2,3-Diamino-5-fluorobenzoic acid could pave the way for new materials with applications in gas storage, separation, catalysis, and sensing.

Polymer Chemistry Applications

The trifunctional nature of 2,3-Diamino-5-fluorobenzoic acid, possessing two amino groups and one carboxylic acid group, makes it a highly versatile monomer for the synthesis of a variety of functional polymers, including polyamides, polyimides, and poly(ester-amide)s. The presence of the fluorine atom is particularly significant, as it can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constant, and increased resistance to chemical degradation.

Monomer for Functional Polymer Synthesis

2,3-Diamino-5-fluorobenzoic acid can be utilized as a monomer in several polymerization reactions. The two amino groups can react with dicarboxylic acid chlorides or dianhydrides to form polyamides and polyimides, respectively. The carboxylic acid group can either be protected during these polymerizations and later deprotected to provide a functional handle for post-polymerization modification, or it can be directly incorporated into the polymer backbone, for example, in the synthesis of poly(ester-amide)s.